molecular formula C18H21N5O3 B2868952 7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1040656-49-2

7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2868952
CAS No.: 1040656-49-2
M. Wt: 355.398
InChI Key: DGLHVGQHKPDWBU-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields due to their biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the functional groups present in the molecule. Pyrimidine derivatives are known to undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrimidine derivatives are generally soluble in polar solvents .

Scientific Research Applications

Catalytic Properties and Organic Synthesis

Pyridodipyrimidines, including structures related to the specified compound, have been utilized as NAD-type redox catalysts. These catalysts have shown significant efficiency in the oxidation of alcohols to carbonyl compounds under neutral conditions. The oxidation yields are notably enhanced by the presence of lipophilic substituents, highlighting their potential in organic synthesis and catalysis (Yoneda, Yamato, & Ono, 1981).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives, akin to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown potential as therapeutic agents in the treatment of cancer and inflammation-related conditions (Rahmouni et al., 2016).

Antimicrobial Activity

Studies on pyridothienopyrimidines and related compounds have demonstrated antimicrobial activity against various pathogens. This suggests their potential application in developing new antimicrobial agents, contributing to the fight against infectious diseases (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrimidine derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and antihypertensive activities .

Future Directions

The future research directions could involve studying the biological activities of this compound and developing it into a drug if it shows promising results. Pyrimidine derivatives are an important class of compounds in drug development due to their wide range of biological activities .

Properties

IUPAC Name

7-butyl-1,3-dimethyl-2,4-dioxo-N-pyridin-3-ylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-5-9-23-14(15(24)20-12-7-6-8-19-11-12)10-13-16(23)21(2)18(26)22(3)17(13)25/h6-8,10-11H,4-5,9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLHVGQHKPDWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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